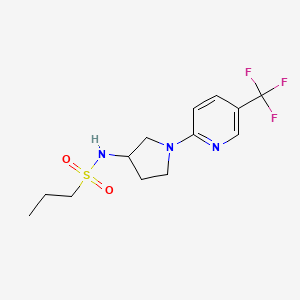

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N3O2S/c1-2-7-22(20,21)18-11-5-6-19(9-11)12-4-3-10(8-17-12)13(14,15)16/h3-4,8,11,18H,2,5-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDRSWXHXFTRBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1CCN(C1)C2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide typically involves multiple steps:

-

Formation of the Pyridine Intermediate: : The initial step involves the synthesis of 5-(trifluoromethyl)pyridine. This can be achieved through the trifluoromethylation of pyridine using reagents like trifluoromethyl iodide (CF3I) and a base such as potassium carbonate (K2CO3).

-

Pyrrolidine Ring Formation: : The next step is the formation of the pyrrolidine ring. This can be done through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane and a carbonyl compound under acidic conditions.

-

Coupling Reaction: : The pyridine and pyrrolidine intermediates are then coupled using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl) intermediate.

-

Sulfonamide Formation: : Finally, the intermediate is reacted with propane-1-sulfonyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

-

Reduction: : Reduction reactions can be performed on the pyridine ring using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Substitution: : The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products

Oxidation: Formation of pyrrolidine N-oxides.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethylated pyridine derivatives on biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrrolidine and sulfonamide groups contribute to its overall stability and solubility. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Differences :

- Substituent on Pyridine Ring : The analog features a 3-hydroxypropynyl group at position 3 of the pyridine ring, compared to the pyrrolidine ring in the target compound. This substitution introduces alkyne and hydroxyl functionalities, which may alter reactivity and polarity.

Hypothetical Property Implications :

General Trends in Pyridine Derivatives

- Trifluoromethyl Substitution: Compounds with -CF₃ groups, like the target molecule, typically exhibit enhanced lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs.

- Sulfonamide vs. Amide Groups : Sulfonamides generally improve aqueous solubility and acidic character (pKa ~1–2) compared to amides, which may enhance bioavailability in physiological environments.

Research Findings and Limitations

Data Gaps :

- Experimental data (e.g., binding affinities, pharmacokinetics) are absent in the provided sources, necessitating further studies for conclusive comparisons.

Biological Activity

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a trifluoromethyl group, which enhances its lipophilicity, potentially influencing its interactions with biological targets. The molecular formula is , and it exhibits characteristics typical of sulfonamides, which are known for their diverse biological activities.

Biological Activity and Pharmacological Effects

The biological activity of this compound has been explored through various studies:

Antimicrobial Activity

Research indicates that derivatives of pyridine and pyrrolidine exhibit significant antimicrobial properties. For instance, related compounds have shown effective inhibition against bacteria such as Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Anti-inflammatory Effects

Similar compounds have demonstrated potential anti-inflammatory effects by modulating immune responses. Studies on CCR5 antagonists illustrate how modifications in chemical structure can lead to significant changes in immunomodulatory activity .

Case Studies

- Pharmacokinetic Studies : Research involving related compounds has shown promising pharmacokinetic profiles, including high oral bioavailability and metabolic stability in animal models. For instance, PF-232798, a structurally similar compound, exhibited substantial oral absorption and was not a substrate for CYP34A enzymes, suggesting lower potential for drug-drug interactions .

- Clinical Trials : Although direct clinical trials involving this compound are lacking, related compounds have advanced to phase II trials with favorable safety profiles at doses up to 250 mg . This suggests a potential pathway for future clinical exploration.

Comparative Analysis

Q & A

Basic: What are the optimal synthetic routes for N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide, and which reagents are critical for high yield and purity?

The synthesis of this sulfonamide derivative typically involves multi-step reactions, including:

- Heterocycle formation : Construction of the pyrrolidine ring via cyclization reactions, often using palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) to attach the trifluoromethylpyridine moiety .

- Sulfonylation : Reaction of the pyrrolidine intermediate with propane-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group. Temperature control (0–25°C) is critical to minimize side reactions .

- Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to achieve >95% purity.

Key reagents include Pd(OAc)₂ for coupling, anhydrous solvents (DMF or THF), and sulfonylating agents. Optimization of stoichiometry and reaction time is essential to suppress byproducts like over-sulfonated derivatives .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the connectivity of the pyrrolidine, pyridine, and sulfonamide groups. ¹⁹F NMR is critical for verifying the trifluoromethyl group’s presence and electronic environment .

- X-ray Crystallography : Resolves bond lengths and angles, particularly the planarity of the pyridine ring and the sulfonamide’s tetrahedral geometry. Hydrogen-bonding interactions between the sulfonamide and adjacent groups can also be visualized .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing between structural isomers.

Advanced: How can computational methods like DFT or molecular docking be utilized to predict the biological interactions of this sulfonamide derivative?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The trifluoromethyl group’s electron-withdrawing effect can be quantified to assess its impact on the sulfonamide’s nucleophilicity .

- Molecular Docking : Screens potential protein targets (e.g., enzymes with sulfonamide-binding pockets) by simulating binding affinities. Software like AutoDock Vina can model interactions between the compound’s sulfonamide group and catalytic residues (e.g., zinc ions in carbonic anhydrases) .

- MD Simulations : Evaluates stability of ligand-receptor complexes over time, identifying key residues for mutagenesis studies.

Advanced: What strategies are recommended for resolving contradictions in observed vs. predicted biological activity data for this compound?

- Dose-Response Analysis : Test the compound across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects, such as off-target interactions at higher doses .

- Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics to confirm interactions with putative targets, distinguishing between specific and non-specific binding .

- Metabolite Profiling : LC-MS/MS can detect degradation products or metabolites that may contribute to unexpected activity. For example, hydrolysis of the sulfonamide group under physiological conditions could alter efficacy .

Advanced: How does the trifluoromethylpyridine moiety influence the compound’s electronic properties and reactivity in substitution reactions?

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring. This enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) at the 2- or 4-positions of the pyridine .

- Steric Effects : The bulky trifluoromethyl group hinders access to the pyridine ring, directing reactions to the pyrrolidine or sulfonamide groups. For example, alkylation may preferentially occur at the pyrrolidine’s nitrogen rather than the pyridine .

- Computational Validation : Natural Bond Orbital (NBO) analysis via Gaussian can quantify charge distribution, guiding synthetic modifications to optimize reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.